Biotin-PEG2-Acid

説明

Biotin-PEG2-Acid: is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer and a terminal carboxylic acid group. This compound is widely used in biochemical and biotechnological applications due to its ability to enhance the solubility and stability of biotinylated molecules. The PEG spacer provides flexibility and reduces steric hindrance, making it an ideal linker for various conjugation reactions.

準備方法

Synthetic Routes and Reaction Conditions:

Synthesis of Biotin-PEG2-Acid: typically involves the conjugation of biotin with a PEG spacer that has a terminal carboxylic acid group. The process begins with the activation of the carboxylic acid group using a coupling reagent such as N-hydroxysuccinimide (NHS) or carbodiimide.

Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent at a pH range of 7-9. The activated carboxylic acid reacts with the amine group of biotin, forming an amide bond and releasing the coupling reagent byproduct.

Purification: The resulting this compound is purified using techniques such as high-performance liquid chromatography (HPLC) or size-exclusion chromatography to remove any unreacted starting materials and byproducts.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Quality Control: Rigorous quality control measures, including analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and identity of the final product.

化学反応の分析

Amide Bond Formation via Carbodiimide-Mediated Coupling

The carboxylic acid group in Biotin-PEG2-Acid reacts with primary amines (e.g., lysine residues or N-termini of proteins) through carbodiimide chemistry. This involves two steps:

- Activation : The carboxylic acid is activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming an unstable O-acylisourea intermediate.

- Conjugation : The intermediate reacts with amines to form a stable amide bond.

Key Reaction Parameters:

- pH : Optimal at 4.5–5.5 (MES buffer preferred to avoid interference from amine/carboxyl-containing buffers like Tris or acetate) .

- Reagents : EDC is typically used with sulfo-NHS to stabilize the intermediate and enhance reaction efficiency .

- Applications : Labeling proteins, antibodies, or nanoparticles for streptavidin-based detection or purification .

Reaction Scheme:

Conversion to NHS Ester for Enhanced Reactivity

The carboxylic acid can be converted to an N-hydroxysuccinimide (NHS) ester, which is more reactive toward amines. This step avoids the need for in-situ activation and improves conjugation efficiency.

Protocol:

- Dissolve this compound in anhydrous DMF or DMSO.

- Add EDC and NHS in molar excess (e.g., 1:1:1.2 ratio of acid:EDC:NHS).

- React at room temperature for 2–4 hours .

Advantages :

- NHS esters react rapidly with amines at pH 7–9.

- Reduces protein polymerization risks compared to direct EDC coupling .

Solubility and Reaction Efficiency

The PEG2 spacer enhances aqueous solubility (up to 10 mg/mL in water) , enabling reactions in physiological buffers. Comparative studies show:

| Property | This compound | Biotin-PEG12-Acid |

|---|---|---|

| Molecular Weight | 403.5 g/mol | 844.0 g/mol |

| Solubility in Water | High | Moderate |

| Reaction Kinetics | Faster | Slower |

The shorter PEG2 chain minimizes steric hindrance, improving access to reactive sites .

Selectivity and Competing Reactions

- Specificity : At pH 4.5–5.5, EDC preferentially targets carboxyls over other groups .

- Side Reactions :

Quality Control and Characterization

科学的研究の応用

Biomedical Research

Biotin-PEG2-Acid is extensively used in biomedical research for bioconjugation processes. The biotin moiety allows for specific binding to avidin or streptavidin, facilitating the purification and detection of proteins.

Case Study: Protein Bioconjugation

In a study examining the functionalization of biotinylated polyethylene glycol on live bacteria, researchers developed a complex using magnetotactic bacteria and this compound. This complex demonstrated improved stability and reduced cytotoxicity in THP-1 cells compared to non-modified bacteria, highlighting its potential as a targeted drug delivery system .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the targeting and efficacy of therapeutic agents. Its ability to form stable amide bonds with amine-containing macromolecules allows for the attachment of drugs to carrier systems.

Case Study: Magnetotactic Bacteria as Drug Carriers

The attachment of this compound to magnetotactic bacteria has been explored as a method for delivering drugs to specific sites within the body. The study showed that the biotinylated bacteria could evade phagocytosis, thus improving drug delivery efficiency . This application underscores the importance of PEGylation in enhancing the stealth properties of drug carriers.

Nanotechnology Applications

In nanotechnology, this compound is utilized for the development of novel materials and nanocarriers. Its hydrophilic nature helps in stabilizing nanoparticles and preventing aggregation.

Data Table: Comparison of Nanoparticle Stability

| Nanoparticle Type | Stabilizing Agent | Stability | Application |

|---|---|---|---|

| Gold Nanoparticles | This compound | High | Drug delivery |

| Lipid Nanoparticles | PEGylated Lipids | Moderate | Vaccine delivery |

| Polymer Nanoparticles | This compound | High | Imaging |

Diagnostic Applications

This compound is also employed in various diagnostic assays due to its ability to enhance signal detection. The biotin-streptavidin interaction is leveraged in assays such as ELISA and Western blotting.

Case Study: Enhanced Signal Detection

In an experiment utilizing maleimide-activated this compound for protein labeling, researchers found that proteins conjugated with multiple biotin molecules exhibited significantly increased sensitivity in detection assays compared to those without biotinylation . This property makes it invaluable in diagnostic applications where signal amplification is critical.

作用機序

Mechanism:

Biotin-Avidin Interaction: Biotin-PEG2-Acid exerts its effects through the strong non-covalent interaction between biotin and avidin or streptavidin. This interaction is one of the strongest known non-covalent interactions in nature.

Molecular Targets: The primary molecular targets are avidin or streptavidin proteins, which bind to the biotin moiety with high affinity.

Pathways: The biotin-avidin interaction facilitates the immobilization, detection, and purification of biotinylated molecules in various biochemical assays.

類似化合物との比較

Biotin-PEG2-Amine: Similar to Biotin-PEG2-Acid but with a terminal amine group instead of a carboxylic acid group. It is used for conjugation to carboxyl groups on biomolecules.

Biotin-PEG4-NHS: Contains a longer PEG spacer and an NHS ester group for amine-reactive conjugation.

Biotin-PEG2-Maleimide: Features a maleimide group for thiol-reactive conjugation.

Uniqueness:

Flexibility and Solubility: The PEG spacer in this compound provides flexibility and enhances the solubility of biotinylated molecules, reducing steric hindrance and improving bioconjugation efficiency.

Versatility: The terminal carboxylic acid group allows for a wide range of conjugation reactions, making it a versatile tool in biochemical and biotechnological applications.

生物活性

Biotin-PEG2-Acid (CAS 1365655-89-5) is a biotinylation reagent characterized by its unique structure, which includes a polyethylene glycol (PEG) linker. This compound has garnered attention in biochemical and medical research due to its versatile applications in protein labeling, drug delivery, imaging, and surface coating. This article delves into the biological activity of this compound, emphasizing its mechanisms, applications, and relevant research findings.

Structure and Properties

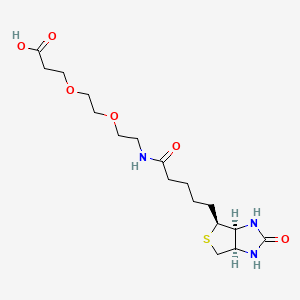

This compound is composed of a biotin moiety linked to a two-unit PEG chain, ending with a carboxylic acid group. The structure can be represented as follows:

This configuration provides both hydrophilicity and flexibility, which are crucial for enhancing the solubility and stability of biotinylated compounds in biological systems .

The primary mechanism by which this compound exerts its biological activity is through the strong non-covalent interaction between biotin and avidin or streptavidin proteins. This interaction is characterized by an extremely low dissociation constant (Kd ≈ 10^{-14} M), facilitating the purification and detection of biotinylated molecules under various experimental conditions .

Applications

1. Protein Labeling:

this compound is widely used for tagging proteins in assays such as Western blotting, ELISA, and immunoprecipitation. The biotinylation enhances the detectability of proteins, allowing for precise quantification in complex biological samples. A study demonstrated that biotinylated proteins retained their biological activity, crucial for maintaining assay integrity .

2. Drug Delivery:

In targeted therapy, this compound plays a pivotal role in developing personalized drug delivery systems. By conjugating therapeutic agents or nanoparticles with biotin, researchers can achieve selective binding to cells expressing biotin receptors. This targeted approach improves drug efficacy while minimizing side effects .

3. Imaging:

this compound is also utilized in molecular imaging applications. When conjugated with imaging agents, it enhances specificity and resolution in techniques such as fluorescence microscopy and MRI. This capability allows for detailed visualization of biotin-tagged molecules within biological tissues .

4. Surface Coating:

The compound is employed to create biotinylated surfaces for biosensors and microarrays. This strategy facilitates the selective capture of streptavidin-tagged biomolecules, enabling sensitive detection methods crucial for diagnostics and high-throughput screening .

Case Study: Proximity-Dependent Biotinylation

A study explored the use of this compound in proximity-dependent biotinylation experiments to identify protein interactions within living cells. The results indicated that biotinylated proteins could be efficiently purified using streptavidin beads, highlighting the effectiveness of this compound in studying protein dynamics in cellular environments .

Comparative Analysis

Research comparing the effects of PEGylation and biotinylation on protein delivery efficiency revealed that while both modifications enhance intracellular uptake, this compound-modified proteins showed superior performance in specific cellular contexts. For instance, cationic proteins conjugated with Biotin-PEG exhibited enhanced targeting capabilities compared to their non-biotinylated counterparts .

特性

IUPAC Name |

3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O6S/c21-14(18-6-8-26-10-9-25-7-5-15(22)23)4-2-1-3-13-16-12(11-27-13)19-17(24)20-16/h12-13,16H,1-11H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOAIZRTYJIBBG-XEZPLFJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。